sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt
Overview
Description
sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt: is a chemical compound with the empirical formula C3H9O6P · 2C6H13N and a molecular weight of 370.42 . This compound is an important intermediate in carbohydrate and lipid metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt is produced by the cytosolic glycerol 3-phosphate dehydrogenase pathway through the reduction of dihydroxyacetone phosphate using NADH formed during glycolysis . The compound can also be synthesized by the hydrolysis of phosphatidic acid to produce glycerol-3-phosphate, which is then oxidized by glycerol-3-phosphate oxidase .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of glycerol kinase to catalyze the conversion of glycerol to glycerol-3-phosphate or the use of glycerol-3-phosphate dehydrogenase to catalyze the conversion of dihydroxyacetone phosphate to glycerol-3-phosphate .
Chemical Reactions Analysis
Types of Reactions: sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Glycerol-3-phosphate can be oxidized by glycerol-3-phosphate oxidase.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Major Products Formed: The major products formed from these reactions include glycerol-3-phosphate and its derivatives .
Scientific Research Applications
sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt involves its role as an intermediate in metabolic pathways. It is produced from glycerol by glycerol kinase or from dihydroxyacetone phosphate by glycerol-3-phosphate dehydrogenase . Glycerol-3-phosphate may enter the glycerol-3-phosphate shuttle to generate NAD+, or it may be converted to glyceraldehyde 3-phosphate and enter glycolysis or the lipid biosynthesis pathway .
Comparison with Similar Compounds
Glycerol 3-phosphate lithium: Another form of glycerol-3-phosphate used in similar biochemical applications.
Glycerol 3-phosphate sodium: A sodium salt form of glycerol-3-phosphate used in various research studies.
Uniqueness: sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt is unique due to its specific role in metabolic pathways and its use as a standard in biochemical assays . Its bis(cyclohexylammonium) salt form provides distinct solubility and stability properties compared to other similar compounds .
Properties
IUPAC Name |
cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;;3-/m..1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIDSLORBURWJY-CFMHHUGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35N2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046603 | |
Record name | sn-Glycerol 3-phosphate bis(cyclohexylammonium) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29849-82-9 | |
Record name | sn-Glycerol 3-phosphate bis(cyclohexylammonium) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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